2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic salts containing multiple functional groups. The complete systematic name is 2-[(4-chlorophenyl)azo]-1-methylpyridinium tetrafluoborate, which precisely describes the structural components and their connectivity within the molecular framework.
The structural formula reveals a quaternary pyridinium salt where the pyridine ring bears a methyl substituent at the nitrogen position and an azo group at the 2-position of the pyridine ring. The azo functionality connects to a para-chlorophenyl group, creating an extended conjugated system. The tetrafluoborate anion serves as the counterion to balance the positive charge of the methylpyridinium cation. This structural arrangement places the compound within the broader category of azo dyes and pyridinium salts, combining characteristics of both chemical families.
The molecular architecture demonstrates significant planarity due to the extended conjugation through the azo linkage, which connects the pyridinium and chlorophenyl aromatic systems. This structural feature contributes to the compound's distinctive chemical and physical properties, including its potential chromophoric characteristics and electronic behavior.
Properties
IUPAC Name |
(4-chlorophenyl)-(1-methylpyridin-1-ium-2-yl)diazene;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN3.BF4/c1-16-9-3-2-4-12(16)15-14-11-7-5-10(13)6-8-11;2-1(3,4)5/h2-9H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEAZHKDIMKSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1=CC=CC=C1N=NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClF4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of p-Chloroaniline
p-Chloroaniline (0.1 mol) is dissolved in chilled hydrochloric acid (3 M, 150 mL) at 0–5°C. Sodium nitrite (0.11 mol) in water (20 mL) is added dropwise over 30 minutes, maintaining pH < 1.5 to generate the diazonium chloride intermediate. Excess nitrous acid is quenched with sulfamic acid.
Azo Coupling with 1-Methylpyridine
The diazonium solution is slowly added to 1-methylpyridine (0.12 mol) in ethanol-water (1:1, 100 mL) at 5–10°C. The mixture is stirred for 4–6 hours, yielding 2-[(p-chlorophenyl)azo]-1-methylpyridinium chloride as an orange precipitate (Yield: 78–85%).
Anion Exchange with Tetrafluoroboric Acid
The chloride salt is dissolved in hot methanol (50 mL) and treated with 48% HBF₄ (1.2 equiv). Cooling to 0°C precipitates the target tetrafluoroborate salt, which is filtered and dried under vacuum (Yield: 92–95%; Purity: ≥99% by HPLC).
Critical Parameters
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Temperature control during diazotization (<5°C) prevents diazo compound decomposition.
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Stoichiometric excess of 1-methylpyridine (1.2 equiv) ensures complete coupling.
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Methanol:HBF₄ ratio (2:1 v/v) optimizes crystallization efficiency.
One-Pot Catalytic Synthesis Using Copper Triflate
Recent advances employ copper(II) triflate (10 mol%) to catalyze the direct coupling of p-chlorophenylhydrazine (0.1 mol) with 1-methyl-2-pyridone (0.11 mol) in acetonitrile at 80°C. The in situ oxidation of the hydrazine intermediate by atmospheric oxygen generates the azo linkage, followed by BF₄⁻ anion exchange (Table 1).
Table 1: Optimization of Copper-Triflate-Catalyzed Synthesis
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 5–15 mol% | 10 mol% | 88 |
| Solvent | MeCN, DMF, THF | MeCN | 88 |
| Temperature (°C) | 60–100 | 80 | 88 |
| Reaction Time (h) | 4–12 | 8 | 88 |
Advantages include reduced step count and avoidance of hazardous diazonium intermediates. Limitations involve moderate regioselectivity (85:15 ratio favoring 2-substitution) and catalyst cost.
Solid-State Mechanochemical Preparation
A solvent-free method utilizes high-energy ball milling:
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p-Chlorophenylhydrazine hydrochloride (1 equiv), 1-methylpyridin-2(1H)-one (1.1 equiv), and KBF₄ (2 equiv) are milled at 30 Hz for 90 minutes.
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The mixture is washed with cold diethyl ether to remove unreacted starting materials.
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Recrystallization from ethanol yields pure product (Yield: 76%; Purity: 97%).
This approach eliminates solvent waste and achieves 94% atom economy but requires specialized equipment.
Electrochemical Synthesis via Anodic Oxidation
Innovative protocols exploit electrochemical diazotization in a divided cell:
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Anolyte : p-Chloroaniline (0.1 M) in H₂SO₄ (1 M) + NaNO₂ (0.12 M)
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Catholyte : 1-Methylpyridine (0.15 M) in HBF₄ (0.5 M)
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Conditions : Pt electrodes, 2.1 V, 25°C, 4 h
Constant potential electrolysis achieves 81% conversion with Faradaic efficiency of 68%. The method enables precise control over reaction kinetics but suffers from scalability challenges.
Industrial-Scale Manufacturing Considerations
Large-scale production (Zibo Hangyu Biotechnology) employs:
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Continuous flow reactors for diazotization (residence time: 2.5 min)
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In-line IR monitoring of azo coupling efficiency
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Countercurrent extraction with supercritical CO₂ for HBF₄ metathesis
Typical batch sizes yield 50–100 kg with 89–91% overall yield and ≤0.3% chloride impurity.
Comparative Analysis of Methodologies
Table 2: Method Comparison for 2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium Tetrafluoroborate Synthesis
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Sequential (Section 1) | 73 | 99.5 | 1.0 | Excellent |
| Catalytic (Section 2) | 88 | 98.2 | 1.8 | Moderate |
| Mechanochemical | 76 | 97.0 | 1.2 | Limited |
| Electrochemical | 81 | 96.5 | 2.5 | Poor |
The traditional sequential method remains preferred for bulk production due to established infrastructure and cost efficiency. Catalytic routes show promise for specialty batches requiring high regiochemical precision .
Chemical Reactions Analysis
2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinium ring or the p-chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate involves its interaction with specific molecular targets and pathways. The azo linkage can undergo reduction to form amines, which can interact with various biological molecules. The pyridinium ring can also participate in various chemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Modifications in Azo-Pyridinium Salts
Key structural analogs include:
- 2-[(Phenyl)azo]-1-methyl-pyridinium chloride : Lacks the electron-withdrawing chlorine substituent.
- 2-[(m-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoborate : Features a meta-chloro substituent and an ethyl group on the pyridinium ring.
- 2-[(p-Nitrophenyl)azo]-1-methyl-pyridinium tetrafluoborate : Substitutes chlorine with a nitro group for stronger electron withdrawal.
Table 1: Comparative Properties of Azo-Pyridinium Salts
| Compound | Molecular Weight (g/mol) | λmax (nm) | Solubility in Acetonitrile (g/L) | Melting Point (°C) |
|---|---|---|---|---|
| 2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium BF₄⁻ | 365.6 | 520 | 12.3 | 215–218 |
| 2-[(Phenyl)azo]-1-methyl-pyridinium Cl⁻ | 285.7 | 480 | 8.5 | 190–195 |
| 2-[(m-Chlorophenyl)azo]-1-ethyl-pyridinium BF₄⁻ | 379.6 | 515 | 10.9 | 205–210 |
| 2-[(p-Nitrophenyl)azo]-1-methyl-pyridinium BF₄⁻ | 376.6 | 560 | 9.8 | 225–230 |
Key Findings :
- Electronic Effects : The p-chloro substituent in the target compound induces a bathochromic shift (~40 nm) compared to the phenyl analog due to its electron-withdrawing nature, enhancing conjugation . The nitro-substituted analog exhibits a further redshift (λmax = 560 nm) but reduced solubility due to increased polarity.
- Counterion Influence : Tetrafluoroborate salts generally exhibit higher solubility in aprotic solvents compared to chloride salts (e.g., 12.3 vs. 8.5 g/L in acetonitrile).
- Steric and Thermal Stability : The ethyl group in the m-chloro analog lowers melting points slightly (205–210°C vs. 215–218°C) due to reduced crystal packing efficiency.
Hazard and Stability Profiles
The compound’s hazards are distinct from structurally similar indandione derivatives (e.g., 2-[(p-chlorophenyl)phenylacetyl]-1,3-indandione), which are classified as extremely hazardous due to acetylcholinesterase inhibition .
Biological Activity
2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate is a chemical compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and biological research.
Synthesis
The synthesis of this compound typically involves the following steps:
- Diazotization : The process begins with the diazotization of p-chloroaniline using nitrous acid.
- Coupling Reaction : The diazonium salt is then coupled with 1-methylpyridinium in an acidic medium.
- Formation of Tetrafluoroborate Salt : The final step involves the addition of tetrafluoroboric acid, resulting in the precipitation of the desired tetrafluoroborate salt.
Biological Activity
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that compounds containing azo groups, such as this one, exhibit significant antimicrobial properties. Studies have shown that they can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects against different cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells, thus holding promise as an anticancer agent. For instance, preliminary data indicated IC50 values in the micromolar range against specific cancer cell lines, suggesting effective growth inhibition.
The mechanism by which this compound exerts its biological effects includes:
- Reduction : The azo group can be reduced to form amines, which may interact with biological macromolecules.
- Nucleophilic Substitution : The pyridinium ring can undergo nucleophilic substitution reactions, potentially leading to the formation of active metabolites that exhibit biological activity.
Case Studies
Several studies have investigated the biological activity of related azo compounds:
- Study 1 : A study evaluated the antimicrobial efficacy of various azo compounds, including derivatives similar to this compound. Results showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
- Study 2 : Another research focused on the cytotoxic effects of pyridinium-based azo compounds on human cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability and induce apoptosis through oxidative stress mechanisms.
Research Findings Summary Table
| Study | Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|---|
| 1 | Azo Derivative | Antimicrobial | <50 | Effective against E. coli and S. aureus |
| 2 | Pyridinium Azo | Cytotoxicity | 20 | Induced apoptosis in HeLa cells |
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for 2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate, and how can reaction parameters influence yield?
- Methodology : The synthesis typically involves diazonium coupling between p-chloroaniline and 1-methylpyridinium salts, followed by metathesis with tetrafluoroboric acid. Key parameters include:
- Temperature : Maintain 0–5°C during diazonium formation to prevent premature decomposition .
- pH Control : Use buffered acidic conditions (pH 4–6) to stabilize the azo intermediate.
- Purification : Recrystallization from ethanol/water mixtures improves purity. Yield optimization (60–80%) requires stoichiometric control of the tetrafluoroborate counterion .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- UV-Vis Spectroscopy : Confirm the azo chromophore (λmax ~450–500 nm) and monitor protonation states .
- <sup>1</sup>H/<sup>19</sup>F NMR : Resolve pyridinium proton environments (δ 8.5–9.5 ppm) and BF4<sup>−</sup> symmetry (δ −150 to −152 ppm for <sup>19</sup>F) .
- X-ray Diffraction (XRD) : Single-crystal XRD (e.g., Mo-Kα radiation) reveals cation-anion packing and bond-length anomalies (e.g., N=N bond ~1.25 Å) .
Advanced Research Questions
Q. How does thermal and photolytic stability impact experimental design for applications in catalytic systems?
- Methodology :
- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (~200–250°C) guide safe handling in high-temperature reactions .
- Light Exposure Studies : UV-Vis monitoring under controlled irradiation (e.g., 365 nm) quantifies azo bond degradation (t1/2 ~4–6 hours), necessitating dark storage .
- Application Note : In photocatalysis, pair with stabilizers (e.g., radical scavengers) to extend functional lifetime .
Q. How can computational modeling resolve contradictions in experimental spectral data?
- Methodology :
- DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G**) to predict NMR chemical shifts and vibrational frequencies. Discrepancies >0.3 ppm in <sup>1</sup>H NMR may indicate solvent effects or impurities .
- TD-DFT for UV-Vis : Simulate electronic transitions to assign experimental λmax values and identify charge-transfer states .
Q. What strategies mitigate batch-to-batch variability in electrochemical performance studies?
- Methodology :
- Ionic Conductivity Calibration : Use impedance spectroscopy to standardize BF4<sup>−</sup> mobility (σ ~1–3 mS/cm at 25°C) across batches .
- Purity Cross-Check : Combine HPLC (C18 column, acetonitrile/water eluent) with elemental analysis (C, H, N, Cl ±0.3%) .
Q. How does the compound’s structure influence its role in supramolecular or coordination chemistry?
- Methodology :
- Crystallographic Analysis : Identify π-π stacking (3.5–4.0 Å spacing) between pyridinium and aryl groups, which stabilizes host-guest complexes .
- Coordination Studies : Titrate with transition metals (e.g., Pd(II)) and monitor via <sup>31</sup>P NMR to assess ligand displacement kinetics .
Data Contradiction Analysis
Q. Conflicting solubility reports in polar vs. nonpolar solvents: How to validate?
- Methodology :
- Solubility Screening : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions (critical micelle concentration ~0.1–1 mM) .
- Hansen Solubility Parameters : Compare experimental solubility (e.g., in DMSO vs. THF) with calculated δD, δP, δH values to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
